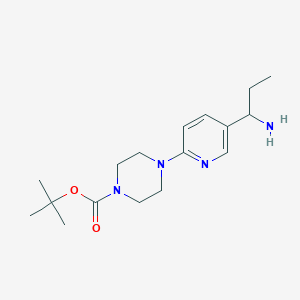

tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C17H28N4O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 4-[5-(1-aminopropyl)pyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H28N4O2/c1-5-14(18)13-6-7-15(19-12-13)20-8-10-21(11-9-20)16(22)23-17(2,3)4/h6-7,12,14H,5,8-11,18H2,1-4H3 |

InChI Key |

RRHGLMRJQXYVKE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution

A critical precursor, tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate , is synthesized via nucleophilic substitution between 5-nitro-2-chloropyridine and Boc-piperazine.

-

Reactants : 5-Nitro-2-chloropyridine (1.0 eq), Boc-piperazine (1.2 eq), (3.0 eq)

-

Solvent : DMSO or toluene

-

Conditions : Microwave irradiation at 100–110°C for 1–2 hours

-

Yield : 63–87%

-

Purification : Silica gel chromatography (ethyl acetate/heptane)

Mechanism :

The reaction proceeds via an mechanism, where the piperazine nitrogen attacks the electron-deficient pyridine ring at the 2-position, displacing chloride.

Nitro Group Reduction

The nitro intermediate is reduced to the corresponding amine, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate , a pivotal step for subsequent alkylation.

-

Catalyst : 10% Pd/C (0.1 eq)

-

Conditions : (1 atm), ethanol, 25°C, 12 hours

-

Yield : 85–92%

-

Side Products : Over-reduction to hydroxylamine is minimized using controlled pressure.

Introduction of the 1-Aminopropyl Side Chain

Reductive Amination

The primary amine undergoes reductive amination with propionaldehyde to install the 1-aminopropyl group.

-

Reactants : 5-Aminopyridinylpiperazine-Boc (1.0 eq), propionaldehyde (1.5 eq), (3.0 eq)

-

Solvent : 1,2-Dichloroethane

-

Conditions : Room temperature, 12 hours

-

Yield : 78–86%

-

Workup : Aqueous extraction (DCM/water), drying (), chromatography

Optimization :

-

Excess propionaldehyde ensures complete conversion, while selectively reduces the imine intermediate without affecting the Boc group.

Alternative Pathways and Comparative Analysis

Direct Alkylation of Pyridine Amines

An alternative route involves alkylating 5-aminopyridine derivatives before piperazine coupling. However, this method faces challenges in regioselectivity and Boc-group stability under alkylation conditions.

-

Reactants : 5-Amino-2-bromopyridine, 1-aminopropane

-

Conditions : CuI/-proline, , DMSO, 100°C

-

Yield : <50% (low efficiency)

Solid-Phase Synthesis

Recent advances utilize resin-bound Boc-piperazine for iterative coupling and reduction steps, though scalability remains limited.

Critical Reaction Parameters and Troubleshooting

Solvent and Temperature Effects

Protecting Group Stability

-

The Boc group remains intact under basic and reducing conditions but hydrolyzes in strong acids (e.g., TFA).

Summary of Optimized Synthetic Route

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Coupling | DMSO, 110°C, microwave | 63–87% |

| 2 | Nitro Reduction | , Pd/C, ethanol | 85–92% |

| 3 | Reductive Amination | , DCE | 78–86% |

Analytical Data and Characterization

Spectral Validation

-

NMR (400 MHz, CDCl):

-

δ 1.42 (s, 9H, Boc-CH)

-

δ 3.36–3.59 (m, 8H, piperazine)

-

δ 7.12–8.13 (m, 3H, pyridine)

-

-

LC-MS :

Industrial-Scale Considerations

Cost-Efficiency

Environmental Impact

-

DMSO and dichloroethane require dedicated recovery systems to meet EPA guidelines.

Chemical Reactions Analysis

Nitro-to-Amine Reduction (Catalytic Hydrogenation)

The synthesis of this compound often begins with intermediates containing a nitro group on the pyridine ring, which is reduced to an amine. This step is critical for introducing the primary amine required for downstream reactions.

Key Reaction Data:

Mechanistic Insights :

-

Hydrogenation with Pd/C or RaNi under H₂ selectively reduces the nitro group to an amine without affecting the Boc-protected piperazine .

-

Iron-mediated reductions (e.g., Fe/NH₄Cl) are less efficient due to competing side reactions .

Boc Deprotection (Acid/Base Hydrolysis)

The tert-butyl carbamate (Boc) group on the piperazine nitrogen can be cleaved under acidic or basic conditions to expose the secondary amine.

Typical Conditions:

-

Acidic Hydrolysis : HCl (4M in dioxane) or TFA (trifluoroacetic acid) in DCM at 0–25°C.

-

Base-Induced Cleavage : Rarely used due to potential side reactions with the pyridine ring.

Example Protocol :

"The Boc group is removed by stirring the compound in 4M HCl/dioxane (1:2 v/v) at 0°C for 1h, followed by neutralization with aqueous NaHCO₃ to isolate the free piperazine."

Impact on Reactivity :

-

Deprotection generates a reactive secondary amine for further functionalization (e.g., alkylation, acylation).

Amide Coupling via the Primary Amine

The primary amine on the 1-aminopropyl side chain participates in amide bond formation, enabling conjugation with carboxylic acids or acylating agents.

Representative Reaction:

texttert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate + R-COCl (acyl chloride) → tert-Butyl 4-(5-(1-(R-carboxamido)propyl)pyridin-2-yl)piperazine-1-carboxylate

Conditions :

-

Coupling agents: EDC/HOBt or DCC in DMF/CH₂Cl₂.

-

Yields: 70–85% (estimated based on analogous piperazine derivatives).

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed to a carboxylic acid under strong acidic conditions, though this is less common due to the stability of the Boc group.

Example :

"Treatment with concentrated H₂SO₄ in MeOH (1:10 v/v) at reflux for 6h cleaves the ester, yielding the corresponding carboxylic acid."

Heterocyclic Functionalization

The pyridine ring may undergo electrophilic substitution (e.g., nitration, halogenation), but such reactions are sterically hindered by the adjacent aminopropyl and piperazine groups.

Limitations and Challenges

-

Steric Hindrance : Bulky substituents on the pyridine ring limit access to reactive sites.

-

Competing Reactivity : The primary amine and Boc group require orthogonal protection strategies during multi-step syntheses.

Scientific Research Applications

Cancer Research

One of the primary areas of investigation for tert-butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate is its role as a potential therapeutic agent in cancer treatment. Studies indicate that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced cancer cell proliferation, making this compound valuable in developing anti-cancer therapies.

Kinase Modulation Studies

In vitro studies have demonstrated that this compound can modulate kinase activity, which is pivotal in cell proliferation and survival pathways. The binding affinity of this compound to various biological targets has been explored, suggesting its potential as a selective modulator in signaling pathways involved in cancer and other diseases .

Several research studies have focused on the biological evaluation of derivatives based on the structure of this compound:

- Cyclin-dependent Kinase Inhibition : Research has shown that modifications of this compound can lead to potent inhibitors of CDKs, which are essential in cancer therapy.

- GPR119 Agonism : Related compounds have been synthesized and evaluated for their ability to activate GPR119, a receptor involved in glucose metabolism, showing promising results for type 2 diabetes treatment .

- Antiviral Activity : Although primarily studied for cancer applications, some derivatives have also been explored for antiviral properties against influenza viruses by targeting specific protein interactions critical for viral replication .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Functional and Pharmacological Insights

- Hydrophilicity vs. Lipophilicity: The target compound’s aminopropyl chain enhances hydrophilicity, whereas analogs with CF₃ (NCT-502) or benzyl groups (Compound 5b) are more lipophilic, influencing membrane permeability .

- Stability : Structural modifications (e.g., ferrocenyl groups in ) can improve stability but may complicate purification .

- Biological Targets : Piperazine derivatives are often optimized for kinase inhibition (e.g., BRAF inhibitors like dabrafenib in ) or enzyme modulation (e.g., phosphoglycerate dehydrogenase in ) .

Biological Activity

tert-Butyl 4-(5-(1-aminopropyl)pyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 119285-07-3

Biological Activity Overview

The compound exhibits various biological activities, primarily focusing on antimicrobial, anticancer, and neuropharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound showed effective bactericidal activity at low concentrations, comparable to that of last-resort antibiotics like vancomycin and linezolid .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL |

| Enterococcus faecium (VREfm) | 0.78 - 3.125 μg/mL |

| Staphylococcus epidermidis | Effective against biofilm-forming strains |

Anticancer Activity

In vitro studies have indicated that the compound may inhibit the growth of certain cancer cell lines while sparing non-tumorigenic cells. For instance, it demonstrated selective cytotoxicity towards tumorigenic murine liver cell lines without affecting healthy cells at concentrations up to 10 µM . This selectivity is crucial for developing safer therapeutic agents.

Case Study: Growth Inhibition in Cancer Cells

A study highlighted the ability of this compound to inhibit cancer cell motility and alter the levels of signaling phosphoproteins associated with cancer progression. The mechanism of action involves modulation of key pathways that regulate cell proliferation and migration .

Neuropharmacological Effects

Preliminary investigations suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems. The compound's structural similarity to known psychoactive agents points to possible interactions with serotonin and dopamine receptors, warranting further exploration in neuropharmacology .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis in cancer cells and inhibition of angiogenesis.

- Neuropharmacological Effects : Modulation of neurotransmitter release and receptor activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl piperazine-1-carboxylate derivatives, and how do reaction conditions influence yield?

- The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is synthesized by reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine in 1,4-dioxane under reflux with potassium carbonate as a base, achieving yields of 78–88.7% . Key factors include solvent choice (e.g., 1,4-dioxane for solubility), temperature (reflux at 110°C), and stoichiometric ratios of reactants. Purification via silica gel chromatography is standard .

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, tert-butyl 4-(4-(trifluoromethyl)benzyl)piperazine-1-carboxylate was confirmed via ¹H NMR signals at δ 1.46 ppm (tert-butyl group) and HRMS matching calculated m/z values . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystal packing, as seen in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate .

Q. What safety precautions are recommended when handling this compound?

- Safety Data Sheets (SDS) indicate acute oral toxicity (Category 4, H302). Use personal protective equipment (PPE), avoid inhalation/ingestion, and work in a fume hood. Storage should be in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to introduce aryl/heteroaryl groups to the pyridine ring?

- Palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic esters are used. In tert-butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate synthesis, microwave-assisted coupling at 100°C with Na₂CO₃ in toluene/ethanol achieved 91% yield. Key parameters include degassing to remove oxygen and precise stoichiometry . For chlorophenyl derivatives, acetonitrile with K₃PO₄ as base improves selectivity .

Q. How do crystallographic data resolve contradictions in stereochemical assignments?

- X-ray diffraction (XRD) with SHELX software (e.g., SHELXL-97) refines torsional angles and hydrogen-bonding networks. For example, the piperazine ring in tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate adopts a chair conformation, with N—H···O/N hydrogen bonds forming supramolecular ribbons. Discrepancies in NMR-derived conformers are resolved via XRD .

Q. What methodological challenges arise in assessing the compound’s biological activity (e.g., enzyme inhibition)?

- For prolyl-hydroxylase inhibition (e.g., tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate), assays require recombinant enzyme, α-ketoglutarate, and Fe²⁺ under hypoxia. Dose-response curves (IC₅₀) and cellular uptake studies (e.g., blood-brain barrier penetration) are validated via LC-MS/MS . Contradictions in activity may arise from stereochemical impurities, necessitating chiral HPLC purification .

Q. How do solvent polarity and temperature affect the stability of the tert-butyl carbamate group during synthesis?

- The tert-butyloxycarbonyl (Boc) group is acid-labile but stable in polar aprotic solvents (e.g., DCM, THF). Prolonged heating (>60°C) in acidic or basic conditions leads to deprotection. For example, Boc removal in tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate requires HCl/dioxane at room temperature to avoid diazo decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.